molecular formula C15H16N2O B1278251 3-amino-N-(2-phenylethyl)benzamide CAS No. 81882-72-6

3-amino-N-(2-phenylethyl)benzamide

Cat. No. B1278251
CAS RN: 81882-72-6
M. Wt: 240.3 g/mol
InChI Key: RUCCIRQTLQFVOM-UHFFFAOYSA-N
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Description

“3-amino-N-(2-phenylethyl)benzamide” is a chemical compound with the CAS Number: 81882-72-6 . It has a molecular weight of 240.3 and its IUPAC name is 3-amino-N-(2-phenylethyl)benzamide .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “3-amino-N-(2-phenylethyl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI code for “3-amino-N-(2-phenylethyl)benzamide” is 1S/C15H16N2O/c16-14-8-4-7-13 (11-14)15 (18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The synthesis of benzamide derivatives involves the reaction of benzoic acids and amines under ultrasonic irradiation . The reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“3-amino-N-(2-phenylethyl)benzamide” is a solid at room temperature .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 3-amino-N-(2-phenylethyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant activity compared with standards .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . They can be used in the development of new antibacterial agents .

Anti-inflammatory Activity

Benzamides have been reported to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions .

Analgesic Activity

Benzamides have been found to exhibit analgesic (pain-relieving) activity . They can be used in the development of new analgesic drugs .

Anti-tumor Activity

Benzamides have shown anti-tumor activity . They can be used in the development of new anti-cancer drugs .

Industrial Applications

Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They can be used as building blocks in the synthesis of new drugs .

Synthesis of New Compounds

Benzamides can be used in the synthesis of new compounds . The prepared catalyst provides active sites for the synthesis of benzamides . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

Mechanism of Action

While the specific mechanism of action for “3-amino-N-(2-phenylethyl)benzamide” is not mentioned in the search results, it’s worth noting that benzamide derivatives are often used in the pharmaceutical industry and can be found in potential drug compounds .

Future Directions

Benzamide derivatives, including “3-amino-N-(2-phenylethyl)benzamide”, have wide-ranging applications in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of green, rapid, and efficient synthetic methods for these compounds can be of considerable importance .

properties

IUPAC Name

3-amino-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCIRQTLQFVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445105
Record name 3-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-phenylethyl)benzamide

CAS RN

81882-72-6
Record name 3-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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